N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide, also known as PAPP, is a compound that has been studied for its potential pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide and its derivatives are synthesized through various chemical reactions that involve the coupling of phenylpiperazine with different acyl donors or through the modification of its structure to enhance its chemical properties and biological activities. For instance, studies have demonstrated the chemoselective acetylation of aminophenols to produce key intermediates for antimalarial drugs, showcasing the compound's relevance in medicinal chemistry (Magadum & Yadav, 2018).
Biological Evaluation and Potential Therapeutic Applications
The compound has been evaluated for a variety of biological activities, indicating its potential in therapeutic applications:
- Antioxidant, Analgesic, and Anti-inflammatory Activities : Certain derivatives have shown significant antioxidant, analgesic, and anti-inflammatory properties, suggesting their potential for the development of new treatments for inflammation and pain (Nayak et al., 2014).
- Antimicrobial and Anticholinesterase Activities : Some derivatives have been synthesized and evaluated for their antimicrobial and anticholinesterase activities, with findings indicating significant antifungal activity, particularly against Candida parapsilosis, though with weak acetylcholinesterase inhibitory activities (Yurttaş et al., 2015).
- Neurological and Cognitive Effects : A particular derivative, S32212, has been characterized for its combined serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist properties. It has demonstrated potential antidepressant effects, showing promise in improving mood and cognitive performance without significant side effects (Dekeyne et al., 2012).
- Anticancer, Anti-Inflammatory, and Analgesic Activities : Synthesized derivatives have been evaluated for anticancer, anti-inflammatory, and analgesic activities, with some compounds showing potential as therapeutic agents for cancer and inflammatory conditions (Rani et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of this compound, also known as 2-(2-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide, are the D2 and D3 dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
The compound interacts with its targets, the D2 and D3 receptors, as an agonist . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .
Biochemical Pathways
The activation of D2 and D3 receptors by this compound affects the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition . The exact downstream effects of this activation are complex and depend on the specific neural circuits involved.
Result of Action
The activation of D2 and D3 receptors by this compound can have various molecular and cellular effects, depending on the specific neural circuits involved. These effects could potentially be harnessed for the treatment of conditions such as Parkinson’s disease , which is characterized by a loss of dopaminergic neurons .
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-19-8-5-6-11-21(19)27-18-22(26)23-12-7-13-24-14-16-25(17-15-24)20-9-3-2-4-10-20/h2-6,8-11H,7,12-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHZGSLKSDLHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(o-tolyloxy)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.